6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
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Overview
Description
6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its incorporation of adamantane, a rigid and virtually stress-free molecule, which contributes to its stability and distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions . The amidation reaction often requires the activation of the carboxylic acid, which can be achieved using various reagents such as anhydrides, acyl imidazoles, or acyl halides .
Industrial Production Methods: Industrial production of this compound may involve the use of ionic liquids to promote the isomerization of precursor molecules. For example, the synthesis of adamantane itself can be facilitated by ionic liquid-promoted isomerization of tricyclo[5.2.1.02,6]decane . This method ensures high yields and efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the adamantane moiety makes it particularly resistant to certain types of reactions, while the spirocyclic structure allows for unique reactivity patterns .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. For instance, amidation reactions often utilize catalysts or coupling reagents to activate the carboxylic acid .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, amidation reactions typically yield amide derivatives, which can be further modified to produce a variety of bioactive compounds .
Scientific Research Applications
6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities . Additionally, its unique structure makes it valuable in the development of new materials and polymers .
Mechanism of Action
The mechanism of action of 6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with viral proteins, potentially blocking ion channels and inhibiting viral replication . Additionally, the spirocyclic structure may enhance its binding affinity to certain enzymes or receptors, leading to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other adamantane derivatives such as memantine, rimantadine, and amantadine . These compounds share the adamantane core structure but differ in their functional groups and overall molecular architecture.
Uniqueness: What sets 6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid apart is its spirocyclic structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H27NO3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
6-(adamantane-2-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C19H27NO3/c21-17(16-13-6-11-5-12(8-13)9-14(16)7-11)20-3-1-19(2-4-20)10-15(19)18(22)23/h11-16H,1-10H2,(H,22,23) |
InChI Key |
SHTSRCGVEJJCPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC2C(=O)O)C(=O)C3C4CC5CC(C4)CC3C5 |
Origin of Product |
United States |
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